molecular formula C6H13Cl2N3 B11899544 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride

1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride

Cat. No.: B11899544
M. Wt: 198.09 g/mol
InChI Key: RTIOZSLAJDXNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate reagents. One common method includes the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve mild temperatures and controlled pH to ensure the stability of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound’s ability to penetrate cell membranes and interact with intracellular targets further enhances its efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride is unique due to its specific structural features and versatile applications. Unlike histidine and biotin, which are naturally occurring, this compound is synthetically derived and can be tailored for specific research and industrial purposes. Its ability to undergo various chemical reactions and form diverse derivatives further distinguishes it from other imidazole-containing compounds .

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-2-5(7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H

InChI Key

RTIOZSLAJDXNKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.